molecular formula C33H42N4O8S2 B14264998 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane CAS No. 162464-31-5

4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane

Cat. No.: B14264998
CAS No.: 162464-31-5
M. Wt: 686.8 g/mol
InChI Key: KUCUJHJNHSXJEE-UHFFFAOYSA-N
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Description

4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane is a complex organic compound with a molecular formula of C33H40N4O8S2 This compound is characterized by its unique structure, which includes a heptadecyl chain, a tetranitrofluorene moiety, and a dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane typically involves multiple steps:

    Formation of the Fluorene Derivative: The starting material, fluorene, undergoes nitration to introduce nitro groups at specific positions, resulting in 2,4,5,7-tetranitrofluorene.

    Attachment of the Heptadecyl Chain: The heptadecyl chain is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Dithiolane Ring: The final step involves the formation of the dithiolane ring through a cyclization reaction with appropriate sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxidized derivatives, while reduction could produce amino-substituted compounds.

Scientific Research Applications

4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: The specific pathways depend on the biological context but may include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Heptadecyl-2-(2,4,5-trinitro-9H-fluoren-9-ylidene)-1,3-dithiolane
  • 4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiane

Uniqueness

4-Heptadecyl-2-(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)-1,3-dithiolane is unique due to the presence of the tetranitrofluorene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

162464-31-5

Molecular Formula

C33H42N4O8S2

Molecular Weight

686.8 g/mol

IUPAC Name

4-heptadecyl-2-(2,4,5,7-tetranitrofluoren-9-ylidene)-1,3-dithiolane

InChI

InChI=1S/C33H42N4O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-22-46-33(47-25)30-26-18-23(34(38)39)20-28(36(42)43)31(26)32-27(30)19-24(35(40)41)21-29(32)37(44)45/h18-21,25H,2-17,22H2,1H3

InChI Key

KUCUJHJNHSXJEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1CSC(=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])S1

Origin of Product

United States

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